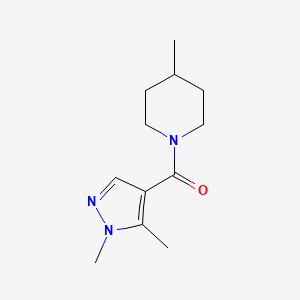

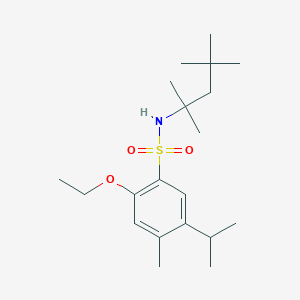

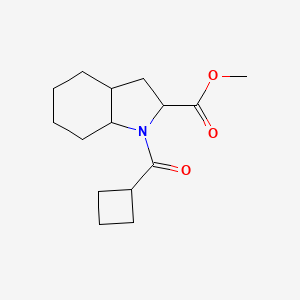

3-(2-Morpholinoethyl)oxazolidine-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

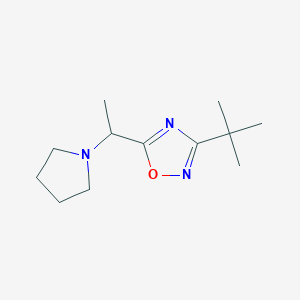

3-(2-Morpholinoethyl)oxazolidine-2-one, also known as oxazolidinone, is a heterocyclic organic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

Oxazolidinone exerts its antimicrobial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This results in the inhibition of bacterial growth and the eventual death of the bacteria.

Biochemical and Physiological Effects

Oxazolidinone has been found to have low toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 3-4 hours. It is primarily metabolized in the liver and excreted in the urine. Oxazolidinone has been found to have no significant effects on hematological, biochemical, or histopathological parameters in animal studies.

Advantages and Limitations for Lab Experiments

Oxazolidinone has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, it also has some limitations, including its high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-(2-Morpholinoethyl)oxazolidine-2-onee, including the development of new synthesis methods, the exploration of its potential applications in other scientific fields, and the investigation of its mechanism of action at the molecular level. In addition, further studies are needed to evaluate the safety and efficacy of 3-(2-Morpholinoethyl)oxazolidine-2-onee in humans, as well as its potential for the development of resistance.

Synthesis Methods

Oxazolidinone can be synthesized through various methods, including the reaction of an amino acid with a carbonyl compound or the reaction of a lactam with a primary amine. The most common method involves the condensation of an amino acid with an aldehyde or ketone in the presence of a reducing agent. This reaction results in the formation of an imine intermediate, which is then reduced to produce 3-(2-Morpholinoethyl)oxazolidine-2-onee.

Scientific Research Applications

Oxazolidinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, 3-(2-Morpholinoethyl)oxazolidine-2-onee has been shown to have antitumor activity against various types of cancer cells, including leukemia, breast cancer, and lung cancer.

properties

IUPAC Name |

3-(2-morpholin-4-ylethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c12-9-11(5-8-14-9)2-1-10-3-6-13-7-4-10/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOKZFIZOKFZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2CCOC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Morpholin-4-ylethyl)-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)

![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)